

Application Notes and Protocols: Labeling Cell Surface Glycans with DiSulfo-ICG Hydrazide

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Compound of Interest

Compound Name: DiSulfo-ICG hydrazide

Cat. No.: B12375484

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell surface glycans, the carbohydrate structures on the surface of cells, play a pivotal role in various biological processes, including cell adhesion, signaling, and immune responses.[1][2][3] The ability to visualize and quantify these glycans is crucial for understanding their function in both healthy and diseased states.[1][4] This document provides a detailed protocol for the fluorescent labeling of cell surface glycans on living cells using **DiSulfo-ICG hydrazide**.

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a peak absorption around 780 nm and emission around 800 nm.[5] Its use in the NIR window minimizes background autofluorescence from biological samples, leading to a high signal-to-noise ratio.[5][6] The DiSulfo-ICG variant possesses sulfonate groups that enhance its water solubility. The hydrazide functional group allows for covalent conjugation to aldehyde groups.[5][7]

The labeling strategy is a two-step chemoenzymatic process.[4] First, cell surface sialic acids are subjected to mild oxidation using sodium periodate (NaIO_4) to generate aldehyde groups.[8][9][10] Second, the **DiSulfo-ICG hydrazide** is introduced, and its hydrazide moiety reacts with the aldehydes to form a stable hydrazone bond, effectively tagging the glycans with a powerful NIR fluorophore.[5][7] This method allows for subsequent analysis and visualization of the cell surface glycome using techniques such as flow cytometry and fluorescence microscopy.[4][8]

Principle of the Method

The labeling process is based on two sequential chemical reactions. First, the vicinal diols present in sialic acid residues on the cell surface are oxidized by a mild periodate solution. This reaction cleaves the C-C bond and generates a reactive aldehyde group. The reaction is performed under controlled conditions (low temperature and short incubation time) to maintain cell viability and selectively target sialic acids.[\[8\]](#)[\[9\]](#) Following the oxidation step, the cells are incubated with **DiSulfo-ICG hydrazide**. The hydrazide group undergoes a condensation reaction with the newly formed aldehyde, creating a stable covalent hydrazone linkage.

Data Presentation

Table 1: Spectral Properties of ICG Derivatives

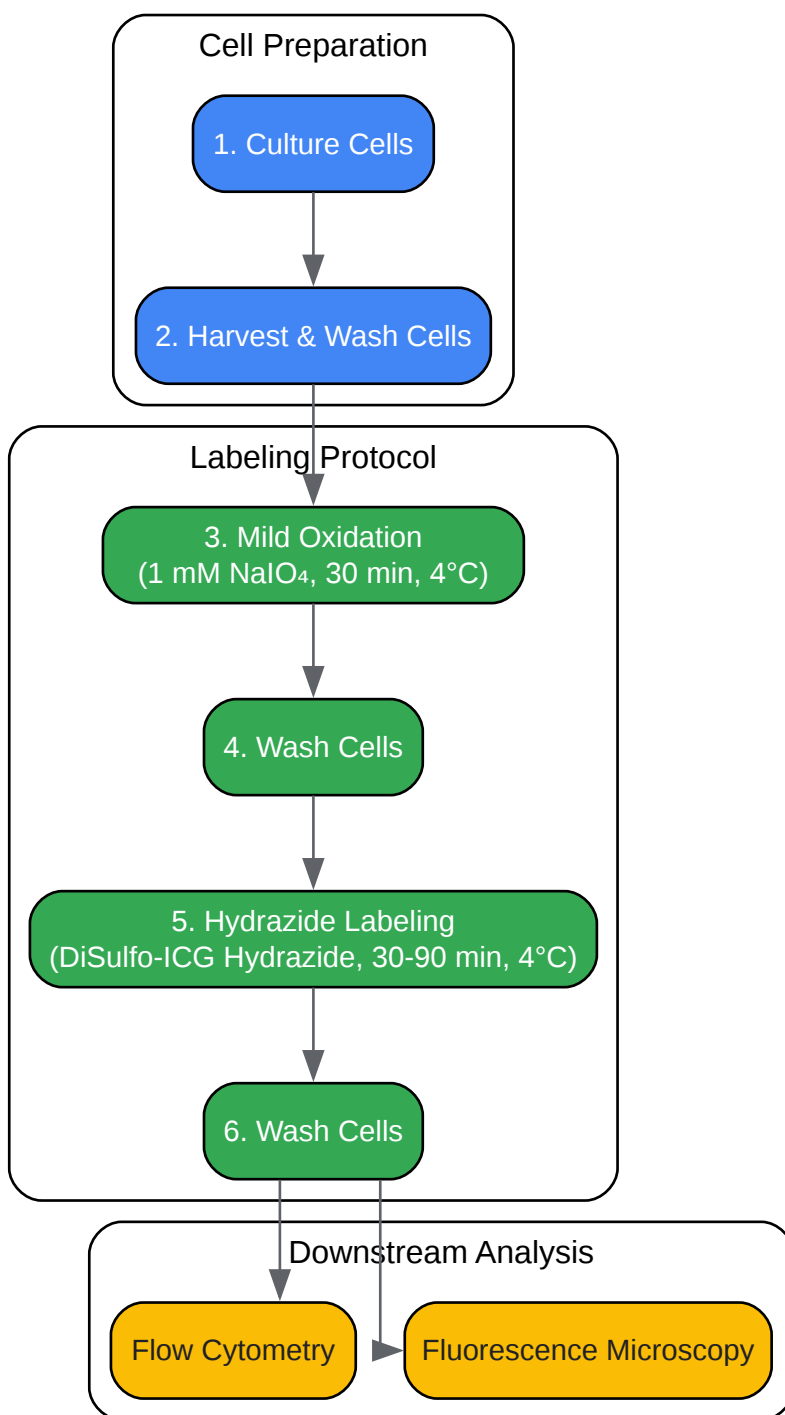
| Property | Value | Reference |
|--------------------|--|---|
| Dye Family | Tricarbocyanine | [5] |
| Excitation Maximum | ~780 nm | [5] |
| Emission Maximum | ~800 nm | [5] |
| Recommended for | NIR Fluorescence Imaging | [5] |
| Key Feature | Low autofluorescence in biological samples | [5] [6] |

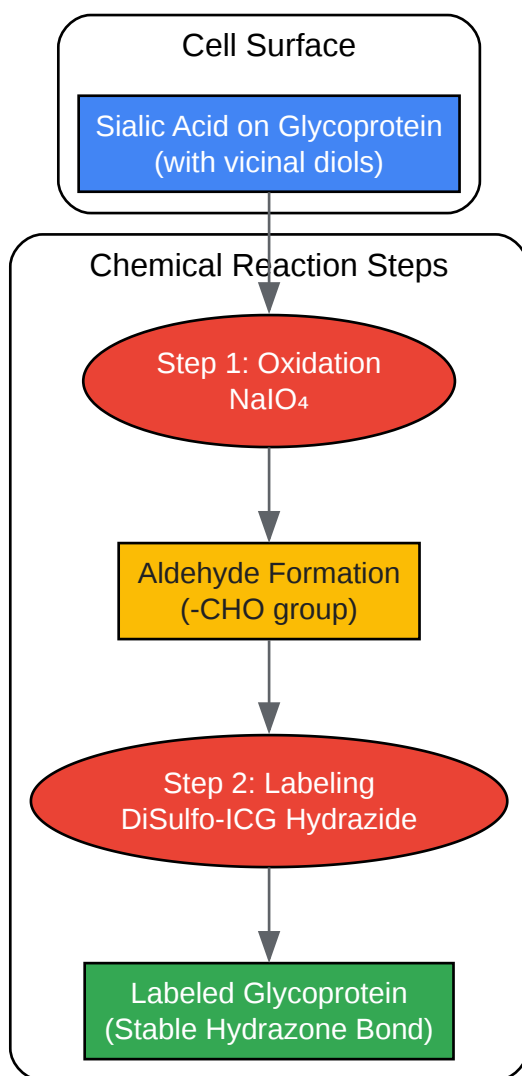
Table 2: Summary of Recommended Experimental Conditions

| Step | Reagent | Concentration | Incubation Time | Temperature | pH | Reference |
|------------|---------------------------------------|---------------|-----------------|-------------|-----------|--|
| Oxidation | Sodium Periodate (NaIO ₄) | 1 mM | 30 minutes | 4°C | 6.7 - 7.4 | [8] [10] |
| Labeling | DiSulfo-ICG Hydrazide | 100-250 µM | 30-90 minutes | 4°C | 6.7 | [8] [10] |
| (Optional) | Aniline (Catalyst) | 10 mM | 30-90 minutes | 4°C | 6.7 | [8] [10] |

Note: Aniline can be used as a catalyst to accelerate the oxime/hydrazone ligation reaction, potentially allowing for lower concentrations of the hydrazide reagent and shorter reaction times.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Mandatory Visualization





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